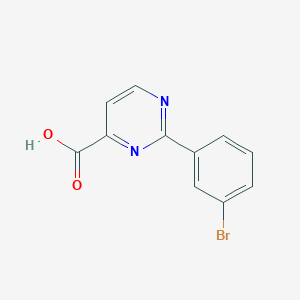

2-(3-ブロモフェニル)ピリミジン-4-カルボン酸

説明

“2-(3-Bromophenyl)pyrimidine-4-carboxylic acid” is a chemical compound that contains a pyrimidine ring, a bromophenyl group, and a carboxylic acid group . It is related to other compounds such as “2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid” and “4-Pyrimidinecarboxylic acid” which have been studied for their various properties .

科学的研究の応用

創薬および医薬品化学

創薬の分野において、2-(3-ブロモフェニル)ピリミジン-4-カルボン酸は、さまざまな薬理活性化合物を合成するための重要なビルディングブロックとして機能します。 そのピリミジンコアは、多くの薬物に見られる共通のモチーフであり、ATPの アデニン部分 を模倣する能力により、キナーゼ阻害剤として機能します . この化合物は、キナーゼ阻害剤が標的療法において重要な役割を果たす、がんなどの疾患の治療に潜在的な用途を持つ新しい薬剤を開発するために使用できます .

有機合成

有機合成における中間体として、この化合物は複雑な分子を構築するために重要です。その反応性部位により、さまざまな化学変換が可能になり、さまざまなピリミジン誘導体を生成できます。 これらの誘導体は、抗ウイルス、抗菌、抗炎症作用を持つ化合物を合成するために不可欠です .

材料科学

材料科学において、2-(3-ブロモフェニル)ピリミジン-4-カルボン酸の官能基は、室温で表面に分子を堆積させることを促進し、階層的重合につながります . この特性は、耐久性または電気伝導率の向上など、特定の特性を持つ新しい材料を開発する上で特に役立ちます。

生化学

生化学において、この化合物の誘導体は、酵素阻害、受容体結合、シグナル伝達経路を研究するために使用できます。 ヌクレオチドとの構造的類似性により、生化学的プロセスを調査するための候補となり、細胞機能や診断ツールの開発に関する知見につながる可能性があります .

薬理学

2-(3-ブロモフェニル)ピリミジン-4-カルボン酸のピリミジン環は、さまざまな治療効果を持つ薬剤を開発するための足場です。 それは、主要な炎症性メディエーターを阻害する可能性を示しており、慢性炎症性疾患に対する新しい治療法につながる可能性のある、その抗炎症特性について調査されてきました .

分析化学

分析化学において、この化合物は、クロマトグラフィー分析および質量分析における標準または参照物質として使用できます。 その明確に定義された構造と特性により、方法開発と校正に適しており、正確で精密な分析測定が保証されます .

特性

IUPAC Name |

2-(3-bromophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZIDNSSLCHVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)

amine](/img/structure/B1467955.png)

![2-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467958.png)

![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)

![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)

amine](/img/structure/B1467969.png)